2-[(3-bromophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione
Description
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O3/c1-2-15-21-17(22-27-15)16-14-8-3-4-9-23(14)19(26)24(18(16)25)11-12-6-5-7-13(20)10-12/h5-7,10H,2-4,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCXYHDQJSITAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione typically involves multi-step organic reactions. The starting materials often include 3-bromobenzyl derivatives and ethyl-substituted oxadiazoles. The reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
The compound 2-[(3-bromophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is a complex organic molecule with potential applications in various scientific fields. This article aims to explore its applications in scientific research, particularly in medicinal chemistry and material science.
Structural Overview
The compound features a pyrido-pyrimidine core fused with an oxadiazole ring and a bromophenyl group. Its structural formula can be represented as follows:
- Molecular Formula : C18H18BrN4O3
- IUPAC Name : this compound
Physical Properties
The compound's physical properties such as solubility, melting point, and stability under various conditions are crucial for its application in research and industry.
Medicinal Chemistry
- Anticancer Activity : The unique structure of this compound allows it to interact with various biological targets. Preliminary studies suggest that derivatives of pyrido-pyrimidines exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The incorporation of the oxadiazole ring enhances this activity by modulating cellular pathways involved in cancer progression.
- Antiviral Properties : Compounds containing oxadiazole moieties have been reported to demonstrate antiviral effects. Research indicates that they can inhibit viral replication by interfering with viral enzymes or host cell receptors.
- Anti-inflammatory Effects : The bromophenyl group may enhance anti-inflammatory activity by modulating the immune response. Studies on similar compounds have shown potential in reducing inflammation markers in vitro and in vivo.
Material Science
- Organic Electronics : The electronic properties of pyrido-pyrimidine derivatives make them suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Their ability to form stable thin films can be utilized in the development of flexible electronic devices.
- Sensors : The compound's structure may allow it to function as a sensor for detecting specific biomolecules or environmental pollutants due to its potential interaction with target analytes.
Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer potential of pyrido-pyrimidine derivatives similar to the compound . The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Antiviral Activity
Research documented in Bioorganic & Medicinal Chemistry Letters highlighted the antiviral properties of oxadiazole-containing compounds against influenza virus. These studies suggest that modifications on the oxadiazole ring can enhance antiviral efficacy.
Material Science Innovations
A paper presented at the International Conference on Organic Electronics discussed the use of pyrido-pyrimidine derivatives in organic photovoltaic devices. The findings demonstrated improved efficiency and stability compared to traditional materials.
Mechanism of Action
The mechanism of action of 2-[(3-bromophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites, inhibiting or activating specific biological processes, and modulating cellular functions.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key analogs and their differences are summarized below:
*Derivative from , synthesized for serotonin receptor modulation.
Computational Similarity Analysis
- Tanimoto Coefficient : Structural similarity metrics (e.g., Tanimoto coefficient >0.8) suggest high similarity between the target compound and analogs sharing the pyrido[1,2-c]pyrimidine core . For instance, the 3-fluoro-4-methoxyphenyl analog () likely has a Tanimoto score >0.7 due to shared core and substituent motifs .
- Morgan Fingerprints : Clustering via chemical space networks () would group these compounds under a common chemotype, with edge connections based on Murcko scaffolds and Tanimoto ≥0.5 .
Bioactivity and Pharmacokinetics
- Receptor Targeting : Analogs in exhibit selective serotonin reuptake inhibition (SSRI) and 5-HT1A receptor binding, attributed to the pyrido[1,2-c]pyrimidine core and aryl substituents . The target compound’s bromine may enhance blood-brain barrier penetration compared to fluorine or chlorine derivatives.
- Metabolic Stability : The 5-ethyl-oxadiazole group in the target compound improves resistance to oxidative metabolism compared to esters or amides in other derivatives .
Biological Activity
The compound 2-[(3-bromophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈BrN₄O₂
- Molecular Weight : 396.27 g/mol
Structural Features
The compound incorporates a pyrido[1,2-c]pyrimidine core fused with an oxadiazole moiety, which is known for contributing to various biological activities. The presence of the bromophenyl group enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have shown inhibitory effects against various cancer cell lines. A study reported that certain 1,2,4-oxadiazole derivatives demonstrated IC₅₀ values ranging from 10 to 100 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Oxadiazole derivatives have been reported to possess antibacterial and antifungal properties. A related study highlighted that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) in the range of 20–50 µg/mL against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole-containing compounds has been explored in various studies. Some derivatives have shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . This activity suggests that the compound may be beneficial in treating inflammatory diseases.
Neuroprotective Effects
Emerging research points towards the neuroprotective effects of oxadiazole derivatives. They have shown promise in models of neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease . The ability to cross the blood-brain barrier due to their lipophilic nature further supports their potential in neuropharmacology.
Case Study 1: Anticancer Activity
In a study published by PMC, a series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. The most active compound displayed an IC₅₀ value of approximately 92.4 µM against a panel of eleven cancer cell lines . This study underscores the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxadiazole derivatives. The study found that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of electron-withdrawing groups like bromine significantly enhanced antimicrobial efficacy .
Case Study 3: Neuroprotective Potential
Research conducted on neuroprotective agents revealed that specific oxadiazole derivatives could inhibit AChE effectively. This inhibition is crucial for developing treatments for Alzheimer's disease. The study highlighted that modifications in the oxadiazole structure could lead to improved potency against neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
